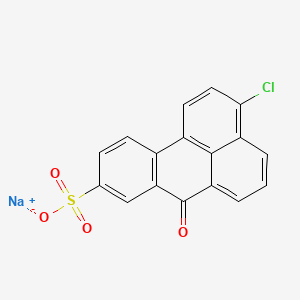
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonic acid group, a chlorine atom, and a ketone group attached to a benzanthracene backbone. Its sodium salt form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt typically involves multiple steps. The starting material is often benzanthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by chlorination to add the chlorine atom and oxidation to form the ketone group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the efficiency of each step. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the ketone group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, while the ketone and chlorine groups allow it to participate in various chemical reactions. These interactions can modulate biochemical pathways, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: Similar structure but lacks the sulfonic acid and chlorine groups.
Naphthanthrone: Another related compound with a different arrangement of functional groups.
7H-Benz(de)anthracene-7-one: Similar backbone but different functional groups.
Uniqueness
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it more versatile and useful in a broader range of applications compared to its similar compounds.
Properties
CAS No. |
69658-11-3 |
|---|---|
Molecular Formula |
C17H8ClNaO4S |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
sodium;3-chloro-7-oxobenzo[a]phenalene-9-sulfonate |
InChI |
InChI=1S/C17H9ClO4S.Na/c18-15-7-6-11-10-5-4-9(23(20,21)22)8-14(10)17(19)13-3-1-2-12(15)16(11)13;/h1-8H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
WEGDXUQPJWFQPH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















